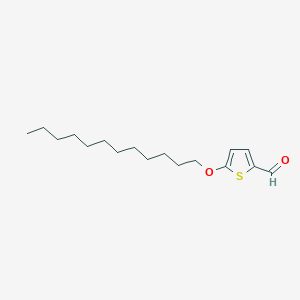

5-(Dodecyloxy)thiophene-2-carbaldehyde

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

62071-20-9 |

|---|---|

Molecular Formula |

C17H28O2S |

Molecular Weight |

296.5 g/mol |

IUPAC Name |

5-dodecoxythiophene-2-carbaldehyde |

InChI |

InChI=1S/C17H28O2S/c1-2-3-4-5-6-7-8-9-10-11-14-19-17-13-12-16(15-18)20-17/h12-13,15H,2-11,14H2,1H3 |

InChI Key |

QQIBORBEVUXRBO-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCOC1=CC=C(S1)C=O |

Origin of Product |

United States |

Synthetic Methodologies for 5 Dodecyloxy Thiophene 2 Carbaldehyde and Its Precursors

Strategies for Introducing the Dodecyloxy Moiety

Alkylation Reactions on Thiophene-2-carbaldehyde (B41791) Precursors

A primary method for forming the ether bond is the Williamson ether synthesis, a reliable and widely used SN2 reaction. acsgcipr.org This strategy involves the deprotonation of a hydroxyl group to form a nucleophilic alkoxide, which then attacks an alkyl halide.

In the context of synthesizing 5-(Dodecyloxy)thiophene-2-carbaldehyde, this can be envisioned in two ways:

Alkylation of a Hydroxythiophene Aldehyde : Starting with 5-hydroxythiophene-2-carbaldehyde, a suitable base (e.g., sodium hydride, potassium carbonate) is used to deprotonate the hydroxyl group, forming the corresponding thiophenoxide. This intermediate then reacts with a dodecyl halide, such as 1-bromododecane (B92323) or 1-iodododecane, to yield the final product. The aldehyde group would likely need protection (e.g., as an acetal) to prevent side reactions under basic conditions.

Reaction of a Halogenated Thiophene (B33073) Aldehyde : An alternative approach involves reacting a halogenated precursor, like 5-bromothiophene-2-carbaldehyde, with sodium dodecanolate. In this variation, the dodecyl chain is part of the nucleophile.

The choice of solvent is crucial, with polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) being common to facilitate the SN2 mechanism.

Table 1: Representative Alkylation Reaction Conditions

| Thiophene Precursor | Alkylating Agent | Base | Solvent | Typical Temperature |

|---|---|---|---|---|

| 5-Hydroxythiophene-2-carbaldehyde (protected) | 1-Bromododecane | NaH | THF / DMF | Room Temp. to 60°C |

Cross-Coupling Approaches with Dodecyloxy-Containing Reagents

Modern synthetic chemistry offers powerful cross-coupling methods for the formation of C-O bonds, which can be alternatives to the classical Williamson synthesis. Reactions like the Buchwald-Hartwig or Ullmann-type couplings can be employed. These reactions typically involve a transition metal catalyst, most commonly palladium or copper, to couple an aryl halide or triflate with an alcohol.

For this synthesis, one would react a precursor such as 5-bromo- or 5-iodothiophene-2-carbaldehyde with dodecanol (B89629) in the presence of a suitable catalyst system.

Table 2: Typical Buchwald-Hartwig C-O Coupling System

| Component | Example |

|---|---|

| Aryl Halide | 5-Bromothiophene-2-carbaldehyde |

| Alcohol | Dodecanol |

| Catalyst | Pd(OAc)2, Pd2(dba)3 |

| Ligand | Buchwald-type biaryl phosphine (B1218219) ligands (e.g., SPhos, XPhos) |

| Base | Cs2CO3, K3PO4 |

| Solvent | Toluene, Dioxane |

This method offers the advantage of often proceeding under milder conditions than the classical Ullmann condensation.

Functionalization of the Thiophene Ring System

If the dodecyloxy group is introduced first, the subsequent step is the regioselective introduction of the aldehyde function at the C5 position of the thiophene ring. The electron-donating nature of the alkoxy group strongly activates the ring towards electrophilic substitution, primarily at the adjacent C5 position.

Regioselective Formylation of Dodecyloxythiophenes

The key precursor for this route is 2-(dodecyloxy)thiophene. The formylation must be highly regioselective to yield the desired 5-substituted product.

The Vilsmeier-Haack reaction is a premier method for the formylation of electron-rich aromatic and heteroaromatic compounds. thieme-connect.dewikipedia.orgijpcbs.com It employs a substituted amide, typically N,N-dimethylformamide (DMF), and an acid halide, most commonly phosphorus oxychloride (POCl3), to generate an electrophilic chloroiminium ion known as the Vilsmeier reagent. wikipedia.org

The mechanism proceeds via electrophilic aromatic substitution. The electron-donating 2-dodecyloxy group directs the incoming electrophile (the Vilsmeier reagent) to the electron-rich C5 position of the thiophene ring. The resulting iminium salt is then hydrolyzed during aqueous workup to yield the final aldehyde. organic-chemistry.org

Table 3: Vilsmeier-Haack Reaction Parameters

| Reagent | Role | Common Choice |

|---|---|---|

| Substrate | Electron-rich heterocycle | 2-(Dodecyloxy)thiophene |

| Formylating Agent | Source of the formyl group | N,N-Dimethylformamide (DMF) |

| Activating Agent | Forms the Vilsmeier reagent | Phosphorus oxychloride (POCl3) |

| Solvent | Often DMF itself or a chlorinated solvent | DMF, Dichloroethane |

The reaction is known for its mild conditions and high yields, making it a preferred industrial and laboratory method for such transformations. ijpcbs.com

Palladium-Catalyzed Synthetic Routes

Palladium-catalyzed reactions provide a versatile toolkit for C-H functionalization and cross-coupling, offering alternative pathways to formylated thiophenes. nii.ac.jp These methods can be particularly useful if the Vilsmeier-Haack conditions are not compatible with other functional groups on the molecule.

One potential strategy involves a two-step process starting from 2-(dodecyloxy)thiophene:

Halogenation : Selective bromination or iodination at the 5-position to create 2-(dodecyloxy)-5-halothiophene.

Palladium-Catalyzed Formylation : The resulting aryl halide can then undergo a palladium-catalyzed carbonylation reaction. Modern protocols often use formic acid or its derivatives as a convenient and safer source of carbon monoxide (CO). organic-chemistry.orgorganic-chemistry.org This avoids the need to handle toxic CO gas directly. The reaction couples the aryl halide with the CO source to introduce the aldehyde group.

Alternatively, direct C-H formylation catalyzed by palladium is an emerging field, though less common for this specific transformation than the Vilsmeier-Haack reaction. These reactions would theoretically allow the direct conversion of 2-(dodecyloxy)thiophene to the target aldehyde, but may face challenges with regioselectivity and catalyst efficiency.

Table 4: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 1-Bromododecane |

| 1-Iodododecane |

| 2-(Dodecyloxy)thiophene |

| 2-(Dodecyloxy)-5-bromothiophene |

| 5-Bromothiophene-2-carbaldehyde |

| 5-Hydroxythiophene-2-carbaldehyde |

| 5-Iodothiophene-2-carbaldehyde |

| Dodecanol |

| N,N-Dimethylformamide (DMF) |

| Phosphorus oxychloride |

Stille Coupling Strategies

The Stille reaction is a versatile palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organotin compound and an organic halide or pseudohalide. wikipedia.org This methodology is widely employed in organic synthesis due to the stability of organostannanes to air and moisture. wikipedia.org

The general mechanism of the Stille reaction involves a catalytic cycle that includes oxidative addition of the organic halide to the Pd(0) catalyst, followed by transmetalation with the organotin reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. wikipedia.org

Key Features of Stille Coupling:

Catalyst: Typically a Pd(0) complex, such as Pd(PPh₃)₄, or a Pd(II) precursor that is reduced in situ.

Organotin Reagents: A wide range of organostannanes can be used, including those with aryl, vinyl, and alkyl groups.

Electrophiles: Aryl, vinyl, and acyl halides (I, Br, Cl) or triflates are common coupling partners. wikipedia.org

While highly effective, a significant drawback of the Stille coupling is the toxicity of the organotin compounds. organic-chemistry.org

Suzuki Coupling Strategies

The Suzuki-Miyaura coupling is another palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern organic synthesis for forming carbon-carbon bonds. nih.govmdpi.com This reaction typically involves the coupling of an organoboron compound (boronic acid or ester) with an organic halide or triflate in the presence of a base. mdpi.com

The Suzuki coupling offers several advantages, including the low toxicity of the boron-containing reagents and their stability towards water. organic-chemistry.org This reaction has been extensively used for the synthesis of aryl-substituted thiophenes. nih.govmdpi.com For instance, 4-arylthiophene-2-carbaldehydes have been synthesized in moderate to excellent yields via Suzuki-Miyaura cross-coupling of 4-bromothiophene-2-carbaldehyde with various arylboronic acids or their pinacol (B44631) esters. nih.govmdpi.com

Table 1: Examples of Suzuki Coupling for the Synthesis of Arylthiophene-2-carbaldehydes

| Entry | Arylboronic Acid/Ester | Product | Yield (%) |

| 1 | Phenylboronic ester | 4-Phenylthiophene-2-carbaldehyde | Good |

| 2 | p-Tolylphenylboronic acid | p-Tolylphenyl-thiophene-2-carbaldehyde | - |

| 3 | 3,5-Dimethylphenylboronic acid | 4-(3,5-Dimethylphenyl)thiophene-2-carbaldehyde | Excellent |

Data compiled from multiple sources. nih.gov

The catalytic cycle for the Suzuki reaction generally proceeds through oxidative addition of the organic halide to the palladium(0) catalyst, followed by transmetalation with the boronate species (formed from the boronic acid and base), and concludes with reductive elimination to afford the coupled product.

Direct Arylation Reactions

Direct C-H arylation has emerged as a more atom-economical and efficient alternative to traditional cross-coupling reactions, as it circumvents the need for pre-functionalization of one of the coupling partners. nih.govacs.org This approach involves the direct coupling of a C-H bond of a (hetero)arene with an aryl halide.

In the context of thiophene chemistry, direct arylation provides a powerful tool for the synthesis of aryl-substituted thiophenes. acs.org Methodologies have been developed for the direct arylation of thiophenes at both the α (C2 or C5) and the more challenging β (C3 or C4) positions. acs.orgacs.org For instance, an efficient phosphine-free direct C–H arylation of thiophenes at the α-position has been developed using a bis(alkoxo)palladium complex at low catalyst loading. acs.org Furthermore, regioselective β-arylation of thiophenes at room temperature with aryl iodides has been achieved, highlighting the operational simplicity and mild conditions of this method. nih.govacs.org

Key Advantages of Direct Arylation:

Step Economy: Avoids the synthesis of organometallic reagents.

Reduced Waste: Generates fewer byproducts compared to traditional cross-coupling reactions.

Access to Diverse Structures: Enables the synthesis of a wide range of substituted thiophenes.

Challenges in direct arylation include controlling the regioselectivity and the often-required use of high temperatures. acs.org

Sonogashira Coupling for Alkyne Introduction (Analogous Derivatives)

The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. blucher.com.brnih.gov This reaction is a fundamental tool for the synthesis of substituted alkynes and has found widespread application in the preparation of thiophene derivatives bearing alkyne moieties. blucher.com.brnih.gov

The synthesis of thiophene acetylenes can be achieved through Sonogashira cross-coupling reactions using iodothiophenes and terminal alkynes. blucher.com.br The catalytic system typically consists of a palladium catalyst, such as PdCl₂(PPh₃)₂, and a copper(I) co-catalyst, like CuI, in the presence of a base, often an amine like triethylamine. blucher.com.br

Table 2: Conditions for Sonogashira Coupling of 3-Iodothiophene

| Catalyst System | Base | Solvent | Time (h) | Yield (%) |

| PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 48 | 62 |

Data represents a specific example from the literature. blucher.com.br

This methodology provides a direct route to introduce alkyne functionalities onto the thiophene ring, which are valuable intermediates for the synthesis of more complex conjugated systems and materials.

Multistep Synthesis of Complex Thiophene-Carbaldehyde Derivatives

The synthesis of more intricate thiophene-carbaldehyde derivatives often requires multi-step synthetic sequences, where key intermediates are constructed and subsequently elaborated.

Synthesis of Intermediate Thienothiophene-Carbaldehyde Structures

Thienothiophenes, which consist of two fused thiophene rings, are important building blocks in materials science. encyclopedia.pub The synthesis of thienothiophene-carbaldehyde structures can be achieved through various synthetic routes.

One approach utilizes 3-bromothiophene-2-carbaldehyde as a starting material in a three-step pathway. encyclopedia.pub This involves substitution of the bromine atom, followed by a Seyferth–Gilbert homologization to introduce an alkyne, and a final gold-catalyzed cyclization to form the thieno[3,2-b]thiophene (B52689) core. encyclopedia.pub

Another strategy employs thiophene-3-carbaldehyde, which is first converted to an acetal. encyclopedia.pub Subsequent lithiation, reaction with sulfur, and coupling with methyl bromoacetate, followed by deprotection and cyclization, leads to the formation of the thieno[2,3-b]thiophene (B1266192) scaffold. encyclopedia.pub

Chemical Transformations and Derivatization Strategies

Condensation Reactions of the Aldehyde Group

The aldehyde group is a versatile functional handle for a variety of condensation reactions, allowing for the extension of the molecule and the introduction of new functionalities.

The reaction of 5-(dodecyloxy)thiophene-2-carbaldehyde with primary amines leads to the formation of Schiff bases, also known as imines. This condensation reaction typically involves the removal of water and can be catalyzed by acids. For instance, the condensation of thiophene-2-carboxaldehyde with substituted anilines can be achieved in an ethanol (B145695) medium with a few drops of concentrated H₂SO₄ as a catalyst. orientjchem.org Similarly, reactions with aminobenzoic acid have been used to create Schiff base ligands for transition metal complexes. nih.gov The general scheme for the formation of a Schiff base from this compound is presented below.

General Reaction Scheme: this compound + R-NH₂ ⇌ 5-(dodecyloxy)thiophen-2-yl-imine + H₂O

These reactions are significant as thiophene-derived Schiff bases and their metal complexes have been explored for their biological activities. nih.govresearchgate.net The synthesis is often straightforward, involving refluxing the aldehyde and amine in a suitable solvent like ethanol. The imine products can be readily identified by the appearance of a characteristic C=N stretching frequency in their IR spectra and the azomethine proton signal in ¹H NMR spectra.

Table 1: Examples of Schiff Base Synthesis with Thiophene-2-carbaldehyde (B41791) Derivatives

| Reactants | Catalyst/Solvent | Product Type | Ref. |

|---|---|---|---|

| Thiophene-2-carboxaldehyde, Aniline | H₂SO₄ / Ethanol | 2-thiophenylidine substituted aniline | orientjchem.org |

| Thiophene-2-carboxaldehyde, 2-Aminobenzoic acid | - | Schiff base ligand (HL) | nih.gov |

| Thiophene-2-carboxaldehyde, N¹,N¹-diethylethane-1,2-diamine | - | (E)-N1,N1-diethyl-N2-(thiophen-2-ylmethylene)ethane-1,2-diamine | nih.gov |

| Thiophene-2-carboxaldehyde, o-phenylenediamine | Acetic acid / Ethanol | Diamine Schiff base |

The Knoevenagel condensation is a carbon-carbon bond-forming reaction between a carbonyl compound and an active methylene (B1212753) compound, typically catalyzed by a weak base. researchgate.net This reaction is highly valuable for synthesizing α,β-unsaturated compounds. This compound can serve as the carbonyl component in such reactions.

The reaction involves the deprotonation of the active methylene compound by a base (like piperidine (B6355638) or an ammonium (B1175870) salt) to form a carbanion, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. researchgate.netsphinxsai.com Subsequent dehydration of the aldol-type intermediate yields the final condensed product. researchgate.net This methodology has been applied to various substituted aldehydes, including furan-2-carboxaldehydes, which are structurally similar to thiophene-2-carbaldehyde. sphinxsai.comresearchgate.net Greener, solvent-free methods using catalysts like ammonium bicarbonate have also been developed for Knoevenagel condensations involving aromatic aldehydes. tue.nl

General Reaction Scheme: this compound + CH₂(CN)₂ → 2-(5-(dodecyloxy)thiophen-2-yl)methylene)malononitrile + H₂O

Table 2: Conditions for Knoevenagel Condensation

| Carbonyl Compound | Active Methylene Compound | Catalyst/Conditions | Product Type | Ref. |

|---|---|---|---|---|

| Aldehyde | Ethyl Cyanoacetate | Pyridine | Ethyl cyanoacrylate derivative | researchgate.net |

| 5-R-furfural | Creatinine | Piperidine / Acetic Anhydride | Furfurylidene imidazol-4-one | sphinxsai.com |

| Benzaldehydes | Malonic Acid | Ammonium Bicarbonate / Solvent-free, 90°C | Cinnamic acid derivative | tue.nl |

Polycondensation and Polymerization of the Thiophene (B33073) Carbaldehyde Moiety

The thiophene ring is a well-known building block for conjugated polymers due to its electronic properties and stability. journalskuwait.org The presence of the carbaldehyde group allows for specific polymerization pathways.

Thiophene-2-carbaldehyde can undergo polymerization in the presence of a strong acid catalyst, such as hydrochloric acid, in an alcohol solvent. journalskuwait.orgresearchgate.netjournalskuwait.org The polymerization proceeds through the aldehyde group via an electrophilic addition mechanism. journalskuwait.org The reaction, when carried out at room temperature, results in the formation of a dark-colored polymer powder. journalskuwait.org Spectroscopic analysis of the resulting poly(thiophene-2-carbaldehyde) shows a weakening of the C=O aldehyde peak in the FT-IR spectrum, indicating its consumption during polymerization. researchgate.net The polymer typically exhibits poor solubility in common organic solvents but may be partially soluble in solvents like DMF and DMSO. journalskuwait.org

Table 3: Synthesis and Properties of Poly(thiophene-2-carbaldehyde)

| Parameter | Details | Ref. |

|---|---|---|

| Monomer | Thiophene-2-carbaldehyde | journalskuwait.org |

| Catalyst/Solvent | Concentrated Hydrochloric Acid / Methanol | journalskuwait.org |

| Reaction Time | 48 hours at room temperature | journalskuwait.org |

| Product Appearance | Dark greenish-black powder | journalskuwait.org |

| Solubility | Partially soluble in acetone, THF, DMF, DMSO | journalskuwait.org |

| Morphology | Spherical particles with rough surfaces | researchgate.netjournalskuwait.org |

Thiophene derivatives are fundamental components of π-conjugated polymers used in organic electronics. rsc.org The this compound monomer can be incorporated into polymer backbones through various cross-coupling reactions after suitable modification. For instance, the aldehyde could be protected or converted to another functional group to make it compatible with polymerization conditions like Suzuki or Stille coupling. rsc.org The dodecyloxy side chain enhances the solubility of the resulting polymers in organic solvents, which is crucial for solution-based processing of electronic devices. The thiophene unit contributes to the electronic delocalization along the polymer chain, which is essential for charge transport. rsc.org

Modifications at the Dodecyloxy Chain

The dodecyloxy chain (-O-(CH₂)₁₁CH₃) is an alkyl ether attached to the aromatic thiophene ring. While the ether linkage itself is relatively stable, the alkyl chain can potentially undergo reactions typical of alkanes, although these are often less specific and require harsh conditions.

A more synthetically relevant transformation involves the benzylic-like position, which is the carbon atom of the side chain attached to the aromatic ring. csbsju.edulibretexts.org However, in the case of a dodecyloxy group, this position is an oxygen atom, not a carbon. Therefore, reactions like benzylic oxidation, which typically convert an alkyl side chain on an aromatic ring to a carboxylic acid using strong oxidizing agents like KMnO₄, are not applicable here. libretexts.orgunizin.org Such a reaction requires at least one hydrogen atom on the benzylic carbon. libretexts.orgunizin.org

Modifications would likely involve cleavage of the ether bond, which requires strong reagents like HBr or BBr₃, or free-radical halogenation at the alkyl chain, which would likely lead to a mixture of products. For most applications in materials science, the dodecyloxy chain is primarily incorporated to impart solubility and influence molecular packing, and it is typically kept intact. rsc.org

Other Functional Group Interconversions on the Thiophene Ring

The aldehyde functional group and the dodecyloxy substituent on the thiophene ring of this compound offer avenues for various chemical transformations. Beyond modifications of the aldehyde, the thiophene ring itself can be further functionalized, often through the strategic use of intermediates to introduce a range of substituents. These interconversions are crucial for synthesizing novel derivatives with tailored properties for applications in materials science and medicinal chemistry.

Derivatives with Hydroxymethyl and Cyclopropylmethyl Substituents (Analogous Structures)

The transformation of the carbaldehyde group or modification of the substituent at the 5-position can lead to a variety of analogous structures, including those with hydroxymethyl and cyclopropylmethyl groups.

The introduction of a hydroxymethyl group can be achieved through the reduction of the carbaldehyde. Standard reducing agents like sodium borohydride (B1222165) (NaBH₄) are effective for converting the aldehyde to a primary alcohol. imperial.ac.ukmdpi.com For instance, the reduction of 3,5-dibromo-2-thiophenecarboxaldehyde with NaBH₄ yields 3,5-dibromothiophen-2-yl)methanol in high yield, demonstrating a common strategy that can be applied to alkoxy-substituted thiophene aldehydes. mdpi.com This conversion provides a hydroxyl group that can be used for further esterification or etherification reactions.

Alternatively, building blocks already containing a protected hydroxymethyl group can be synthesized. A multi-step synthesis starting from thiophene can yield versatile intermediates like 5-propyl-2-((trityloxy)methyl)thiophene-3-carbaldehyde. mdpi.com This process involves steps such as bromination, lithium/bromine exchange, and subsequent reactions to build the desired molecule, indicating a pathway to complex thiophene derivatives where a protected alcohol and an aldehyde coexist. mdpi.com

Analogous structures with different alkyl substituents, such as a cyclopropylmethyl group, have also been synthesized, as evidenced by the existence of compounds like 5-(cyclopropylmethyl)thiophene-2-carbaldehyde (B3242559) in chemical databases. bldpharm.comuni.lu The synthesis of such compounds typically involves coupling reactions or the use of appropriately substituted starting materials.

| Derivative Type | Key Functional Group | Synthetic Approach Example | Potential for Further Reaction |

|---|---|---|---|

| Hydroxymethyl | -CH₂OH | Reduction of the carbaldehyde group using NaBH₄. mdpi.com | Esterification, Etherification, Oxidation |

| Protected Hydroxymethyl | -CH₂OTr (Trityl) | Multi-step synthesis involving protection of the alcohol. mdpi.com | Deprotection to reveal the hydroxymethyl group. mdpi.com |

| Cyclopropylmethyl | -CH₂-c-C₃H₅ | Utilizes organometallic coupling or specific starting materials. | Reactions on the aldehyde or thiophene ring. |

Halogenated Thiophene-Carbaldehyde Intermediates

Halogenation of the thiophene ring is a critical strategy for creating versatile intermediates that can undergo further functionalization through cross-coupling reactions. Introducing bromine or chlorine atoms at specific positions on the thiophene core of an aldehyde provides a reactive handle for constructing more complex molecules.

The synthesis of halogenated thiophenes can be achieved through direct halogenation. For example, treating 3-methylthiophene (B123197) with bromine can lead to the formation of tribrominated products. beilstein-journals.org Similarly, vapor phase chlorination is another method used to produce chlorinated thiophenes. beilstein-journals.org A common synthetic route to substituted thiophene-carbaldehydes involves the bromination of a thiophene derivative, followed by a lithium-halogen exchange at low temperatures (e.g., -78 °C) and subsequent quenching with an electrophile like N,N-dimethylformamide (DMF) to install the aldehyde group. mdpi.com

These halogenated thiophene-carbaldehyde intermediates are particularly valuable in modern organic synthesis. For instance, 4-bromothiophene-2-carbaldehyde serves as a key precursor in Suzuki-Miyaura cross-coupling reactions. nih.gov By reacting the bromo-intermediate with various arylboronic acids or esters in the presence of a palladium catalyst, a diverse range of 4-arylthiophene-2-carbaldehydes can be synthesized in good yields. nih.gov This highlights the utility of halogenated intermediates in creating carbon-carbon bonds and accessing novel aryl-substituted thiophene structures.

| Halogenated Intermediate Example | Halogen | Typical Subsequent Reaction | Purpose |

|---|---|---|---|

| 3,5-Dibromo-2-thiophenecarboxaldehyde | Bromine | Reduction, Protection, Lithium-Halogen Exchange. mdpi.com | Serves as a precursor for multifunctional thiophenes. mdpi.com |

| 4-Bromothiophene-2-carbaldehyde | Bromine | Suzuki-Miyaura Cross-Coupling. nih.gov | Introduction of aryl substituents at the 4-position. nih.gov |

| Trichloro-2-thiophenecarbonyl Chloride | Chlorine | Metallation followed by quenching with CO₂. beilstein-journals.org | Used as a building block for complex insecticides. beilstein-journals.org |

Structure Property Relationships in 5 Dodecyloxy Thiophene 2 Carbaldehyde Derivatives

Influence of Dodecyloxy Chain on Molecular Packing and Self-Assembly

The presence of a long, flexible dodecyloxy chain ((–O(CH₂)₁₁CH₃)) at the 5-position of the thiophene (B33073) ring in 5-(Dodecyloxy)thiophene-2-carbaldehyde and its derivatives plays a pivotal role in dictating their solid-state structure, molecular packing, and self-assembly behavior. This aliphatic chain, being non-polar and flexible, introduces significant van der Waals interactions, which in conjunction with the π-π stacking of the rigid thiophene cores, governs the supramolecular architecture.

The dodecyloxy chain promotes a tendency for the molecules to self-assemble into ordered structures. In many related thiophene-based materials, long alkyl or alkoxy chains are instrumental in driving the formation of lamellar or columnar structures. The segregation of the flexible aliphatic dodecyloxy chains from the rigid aromatic thiophene cores is a key factor in the self-assembly process. This can lead to the formation of layered structures where the aromatic cores are stacked, and the aliphatic chains are interdigitated. The length of the alkyl chain has a direct impact on the stability and nature of these self-assembled structures. Generally, longer chains, such as the dodecyloxy group, enhance the stability of these assemblies due to increased van der Waals forces.

Minor modifications in the molecular design, such as altering the length of the side chains, can lead to significant differences in the features and functionalities of the resulting self-assembled materials. For example, shortening the side chains in some π-conjugated systems has been observed to cause a drastic change from a slipped molecular arrangement to an almost parallel π-stacking in the solid state, which enhances aromatic interactions. nih.gov Therefore, the dodecyloxy chain in this compound is a crucial design element that can be tailored to control the molecular packing and self-assembly, thereby influencing the material's properties for specific applications.

Impact of Conjugation Length and Molecular Architecture on Electronic and Optical Properties

Increasing the conjugation length by creating oligomers or polymers based on the this compound monomer generally leads to a bathochromic (red) shift in the maximum absorption wavelength (λmax). nih.gov This is because the energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) decreases with increasing conjugation length. A smaller HOMO-LUMO gap requires less energy to excite an electron, resulting in the absorption of longer wavelength light. The linear correlation of the absorption maximum with the inverse of the conjugation length has been observed in various thiophene-containing oligomers. nih.gov

The table below illustrates the general trend of the absorption maximum (λmax) with increasing number of thiophene units in a conjugated system.

| Number of Thiophene Units | λmax (nm) |

| 1 | ~235 |

| 2 | ~302 |

| 3 | ~355 |

| 4 | ~390 |

| 5 | ~416 |

| 6 | ~434 |

The fluorescence properties of these materials are also dependent on the conjugation length. The wavelength of the maximum fluorescence emission typically increases with the conjugation length. nih.gov However, the fluorescence quantum yield can show a more complex behavior, sometimes reaching a maximum for oligomers of a certain length before decreasing for longer chains. nih.gov The Stokes shift, which is the difference between the absorption and emission maxima, can also be influenced by the molecular architecture and the nature of the excited states. nih.gov In thin films, π-π interactions can lead to a further red shift of the absorption maxima compared to solutions. nih.gov

The molecular architecture, including the planarity of the molecule and the presence of different linking units, also plays a crucial role. For instance, the incorporation of furan (B31954) units into thiophene chains can affect the planarity of the resulting oligomers, which in turn influences their electronic and optical properties. arxiv.org Theoretical calculations have shown that the first optical transitions for thiophene-furan oligomers can reach energies of around 3 eV at the tetramer length, highlighting their potential for photovoltaic applications. arxiv.org

Mesomorphic Behavior in Dodecyloxy-Substituted Thiophene Systems

The incorporation of a long dodecyloxy chain into thiophene-based molecular structures is a well-established strategy for inducing liquid crystalline or mesomorphic behavior. tandfonline.comacs.org Liquid crystals are a state of matter that exhibits properties between those of a conventional liquid and a solid crystal. The mesomorphic behavior in dodecyloxy-substituted thiophene systems arises from the molecular anisotropy, where the rigid, planar thiophene-containing core is coupled with the flexible dodecyloxy chain.

The table below shows a generalized trend of mesophase behavior with increasing alkoxy chain length for a hypothetical series of thiophene-based liquid crystals.

| Number of Carbons in Alkoxy Chain | Typical Mesophase |

| 4-6 | Nematic (N) |

| 8-10 | Nematic (N), Smectic A (SmA) |

| 12 and above | Smectic A (SmA), Smectic C (SmC) |

The thermal stability of the mesophases is also influenced by the dodecyloxy chain. Generally, the clearing point, or the temperature at which the liquid crystal transitions to an isotropic liquid, is affected by the chain length. The presence of the thiophene ring itself is known to be beneficial for creating materials with low melting points and a wide range of mesomorphic behavior. acs.org

The specific molecular structure of the core to which the dodecyloxy-substituted thiophene is attached also plays a significant role. For instance, in calamitic (rod-shaped) liquid crystals, the linearity of the molecular core is a crucial factor for the stability of the mesophase. tandfonline.com Deviations from linearity can lower the mesophase stability. tandfonline.com The combination of the rigid thiophene core and the flexible dodecyloxy chain in molecules like this compound provides the necessary balance of intermolecular forces to promote the formation of these fascinating and technologically important states of matter.

Theoretical and Computational Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems. It is widely applied to thiophene (B33073) derivatives to calculate molecular geometries, vibrational frequencies, and electronic properties with high accuracy. mdpi.comresearchgate.netscienceacademique.com For 5-(Dodecyloxy)thiophene-2-carbaldehyde, DFT calculations are crucial for understanding the influence of the electron-donating dodecyloxy group and the electron-withdrawing aldehyde group on the thiophene ring.

The electronic properties of a molecule are primarily governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic excitation properties. researchgate.netnih.govnih.gov

For this compound, the electron-rich dodecyloxy group and thiophene ring contribute significantly to the HOMO, which is typically localized across the π-conjugated system. The electron-withdrawing carbaldehyde group, in contrast, lowers the energy of the LUMO, localizing it primarily on the formyl moiety and adjacent thiophene carbons. This distribution facilitates electronic transitions and influences the molecule's optical properties. iphy.ac.cnfonlo.org

Table 1: Calculated Electronic Properties for an Analogous Thiophene Derivative (2-Methoxythiophene) using DFT/B3LYP/6-311++G(d,p)

| Property | Value (eV) | Value (kJ/mol) |

| HOMO Energy | -5.91 | -570.56 |

| LUMO Energy | -0.33 | -31.45 |

| Energy Gap (ΔE) | 5.58 | 539.11 |

| Ionization Potential (I) | 5.91 | 570.56 |

| Electron Affinity (A) | 0.33 | 31.45 |

| Data derived from theoretical calculations on 2-Methoxythiophene, a structural analog. epstem.net |

DFT calculations are instrumental in elucidating the mechanisms of chemical reactions by mapping the potential energy surface. This involves identifying the structures of reactants, products, intermediates, and, most importantly, transition states. The aldehyde group of this compound is a key reactive site, participating in reactions such as condensation, oxidation, and nucleophilic addition. researchgate.net

Computational analysis can model these reaction pathways, for instance, the Vilsmeier-Haack or Friedel-Crafts reactions often used in the synthesis of thiophene derivatives. researchgate.net By calculating the activation energies associated with different transition states, researchers can predict the most favorable reaction pathway and understand the factors influencing reaction rates and product selectivity. For example, studies on the desulfurization of thiophene on nickel surfaces have used DFT to detail the reaction pathway, showing how the C–S bond is cleaved and identifying the rate-determining step. rsc.org Similar methodologies can be applied to predict the reactivity of the aldehyde functional group in this compound.

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. researchgate.net The MEP map is a 3D visualization of the electrostatic potential on the electron density surface. nih.gov

For this compound, the MEP map would reveal distinct regions of charge accumulation and depletion:

Negative Potential (Red/Yellow): These regions, rich in electrons, are susceptible to electrophilic attack. The most negative potential is expected around the oxygen atom of the carbonyl group due to its high electronegativity and lone pairs of electrons. epstem.netnih.gov The sulfur atom in the thiophene ring also contributes to a region of negative potential. researchgate.net

Positive Potential (Blue): These electron-deficient regions are prone to nucleophilic attack. The most positive potential would be located on the hydrogen atom of the aldehyde group and the hydrogens of the alkyl chain. nih.gov

The MEP analysis provides a clear visual representation of the molecule's reactivity, guiding the design of new synthetic routes and explaining its interactions with other molecules. researchgate.netjchps.com

Molecular Modeling and Dynamics Simulations

While DFT provides a static picture of a molecule at its minimum energy, molecular modeling and dynamics (MD) simulations offer insights into its behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the study of conformational changes, molecular flexibility, and interactions with a solvent or other molecules. nih.gov

For this compound, the long and flexible dodecyloxy chain is a key feature that can be studied with MD. Simulations can reveal how this chain folds and moves, influencing the molecule's solubility, packing in the solid state, and ability to self-assemble. In the context of materials science, MD simulations can model the formation of thin films or the interaction of the molecule with a surface. When studying potential biological applications, MD simulations can be used to analyze the stability of the molecule when docked into a protein's active site, assessing parameters like root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) to determine the stability of the protein-ligand complex. nih.gov

Analysis of Intramolecular Charge Transfer (ICT) Characteristics

The structure of this compound, featuring an electron-donating group (dodecyloxy) and an electron-accepting group (carbaldehyde) connected by a π-conjugated thiophene bridge, makes it a classic donor-π-acceptor (D-π-A) system. iphy.ac.cn Such systems are known for their significant Intramolecular Charge Transfer (ICT) properties upon photoexcitation. uclm.es

Upon absorbing light, an electron is promoted from the HOMO to the LUMO. In D-π-A molecules, this transition effectively moves electron density from the donor end of the molecule to the acceptor end. fonlo.org This ICT state is highly polar and its properties can be investigated using both experimental spectroscopy and theoretical calculations, particularly Time-Dependent DFT (TD-DFT). iphy.ac.cnresearchgate.net

Theoretical calculations can quantify the extent of charge transfer by analyzing the changes in Mulliken net charges on different molecular fragments between the ground state (S₀) and the first excited state (S₁). iphy.ac.cn The significant change in dipole moment upon excitation is another hallmark of ICT, which can also be calculated. fonlo.org These ICT characteristics are fundamental to the molecule's application in nonlinear optics, fluorescent probes, and dye-sensitized solar cells. iphy.ac.cnrsc.org

Conformational Analysis and Molecular Geometry Optimization

The three-dimensional structure of this compound dictates its physical and chemical properties. Conformational analysis aims to identify the most stable arrangement of atoms (the global minimum on the potential energy surface) and other low-energy conformers. DFT is the primary tool for geometry optimization, where the forces on each atom are minimized to find a stable structure. jchps.com

For this molecule, a key structural parameter is the dihedral angle between the dodecyloxy group and the plane of the thiophene ring. To find the most stable conformer, a potential energy surface (PES) scan can be performed by systematically rotating this bond and calculating the energy at each step. nih.govepstem.net The resulting plot of energy versus dihedral angle reveals the lowest energy conformations.

Geometry optimization also provides precise data on bond lengths and angles. jchps.com For thiophene derivatives, DFT calculations can accurately predict parameters like the C-S, C=C, and C-C bond lengths within the ring, which are in good agreement with experimental values. jchps.com

Table 2: Typical Bond Lengths and Angles for a Substituted Thiophene Ring

| Parameter | Typical Calculated Value Range |

| C-S Bond Length | 1.80 - 1.85 Å |

| C=C Bond Length | 1.34 - 1.36 Å |

| C-C Bond Length | 1.43 - 1.45 Å |

| C-S-C Bond Angle | ~92° |

| C-C-C Bond Angle | 113° - 115° |

| Data represents typical ranges for thiophene and its simple derivatives based on DFT calculations. jchps.com |

Advanced Applications in Organic Electronic and Photonic Materials Research

Role as Monomers and Building Blocks for Conjugated Polymers and Oligomers

5-(Dodecyloxy)thiophene-2-carbaldehyde serves as a crucial monomer for the synthesis of a variety of conjugated polymers and oligomers. The aldehyde functionality allows for its participation in numerous condensation polymerization reactions, such as Knoevenagel or Wittig reactions, to form polymers with extended π-conjugated backbones. The presence of the electron-rich dodecyloxy-substituted thiophene (B33073) ring in the polymer backbone is instrumental in tuning the electronic and optical properties of the resulting materials, such as their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, and their absorption and emission spectra.

In the realm of organic photovoltaics, derivatives of this compound are utilized to create donor-acceptor (D-A) conjugated polymers. These polymers can function as the electron donor material in the active layer of a bulk heterojunction (BHJ) solar cell. The electron-rich nature of the alkoxy-thiophene unit contributes to a higher HOMO level, which is desirable for achieving a high open-circuit voltage (Voc) in the photovoltaic device.

The aldehyde group enables the polymerization with various electron-accepting monomers to construct D-A copolymers. This molecular design strategy allows for the tuning of the polymer's bandgap to optimize the absorption of the solar spectrum. The intramolecular charge transfer from the donor (dodecyloxythiophene) to the acceptor units within the polymer chain leads to broad absorption bands extending into the visible and near-infrared regions, thereby enhancing the short-circuit current (Jsc). While specific performance data for polymers derived directly from this compound is not extensively reported, analogous polythiophene derivatives have demonstrated significant potential in OPV applications.

Table 1: Illustrative Performance of Donor-Acceptor Copolymers Based on Alkoxy-Thiophene Derivatives in Organic Solar Cells

| Polymer Architecture | Acceptor Unit | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF (%) |

| Alternating D-A | Benzothiadiazole | ~7-9 | ~0.7-0.9 | ~12-15 | ~60-70 |

| Alternating D-A | Diketopyrrolopyrrole | ~8-10 | ~0.6-0.8 | ~15-18 | ~65-75 |

| Alternating D-A | Thienopyrroledione | ~6-8 | ~0.8-1.0 | ~10-13 | ~55-65 |

Note: This table presents typical performance ranges for OPVs using donor-acceptor copolymers containing alkoxy-thiophene units, illustrating the potential of materials derived from this compound.

In the field of organic light-emitting diodes, polymers and oligomers synthesized from this compound can be employed as the emissive layer or as charge-transporting layers. The dodecyloxy group helps to prevent aggregation-caused quenching of fluorescence in the solid state, which is a common issue in organic light-emitting materials. This leads to improved photoluminescence quantum yields and, consequently, higher device efficiencies.

The color of the emitted light can be tuned by modifying the chemical structure of the polymer, for instance, by copolymerizing the dodecyloxythiophene-carbaldehyde monomer with other aromatic units. This allows for the creation of materials that emit across the visible spectrum, from blue to red. A closely related compound, 5-bromo-4-dodecylthiophene-2-carbaldehyde, is noted as a critical intermediate for synthesizing advanced OLED materials, highlighting the importance of this class of molecules in developing efficient and stable organic semiconductors for display technologies. researchgate.net

For organic field-effect transistors, the ordered packing of the conjugated polymer chains in the solid state is crucial for efficient charge transport. The dodecyloxy side chain of polymers derived from this compound plays a significant role in influencing this molecular organization. By controlling the processing conditions, it is possible to induce self-assembly into well-ordered domains, which facilitates the movement of charge carriers (holes or electrons) through the material.

Table 2: Representative Charge Carrier Mobilities for OFETs Based on Alkoxy-Substituted Polythiophenes

| Polymer Type | Device Architecture | Hole Mobility (cm²/Vs) | On/Off Ratio |

| Regioregular Poly(3-alkoxythiophene) | Bottom-gate, Top-contact | 0.01 - 0.1 | > 10⁵ |

| D-A Copolymer with Alkoxythiophene | Bottom-gate, Bottom-contact | 0.1 - 1.0 | > 10⁶ |

| D-A Copolymer with Alkoxythiophene | Top-gate, Bottom-contact | > 1.0 | > 10⁷ |

Polymers synthesized from this compound can exhibit electrochromic properties, meaning they can change their color in response to an applied electrical potential. This property arises from the reversible oxidation and reduction (doping and de-doping) of the conjugated polymer backbone, which alters its electronic structure and, consequently, its light absorption characteristics.

The dodecyloxy group enhances the processability of these electrochromic polymers, allowing for the fabrication of uniform thin films. These films can be integrated into devices such as smart windows, displays, and sensors. The color contrast, switching speed, and stability of the electrochromic material are key performance metrics that can be fine-tuned through the molecular design of the polymer.

Development of Sensors and Biosensors

The aldehyde group of this compound provides a reactive handle for the functionalization of conjugated polymers, making them suitable for the development of chemical sensors and biosensors. The aldehyde can be used to covalently attach specific recognition elements, such as enzymes, antibodies, or DNA strands, to the surface of the polymer.

The principle of sensing often relies on the change in the optical or electrical properties of the conjugated polymer upon the binding of the target analyte to the recognition element. For example, this binding event can induce a change in the polymer's fluorescence (quenching or enhancement) or a change in its conductivity, which can be measured to quantify the concentration of the analyte. The porous nature of some polymer films can also be exploited to enhance the sensitivity by increasing the surface area available for interaction.

Materials for Self-Assembled Structures and Nanoparticles

The amphiphilic nature of molecules derived from this compound, with a polar head (the thiophene-carbaldehyde group) and a nonpolar tail (the dodecyloxy chain), can drive their self-assembly into ordered nanostructures in solution or on surfaces. This can lead to the formation of nanoparticles, nanofibers, or thin films with highly organized molecular arrangements.

These self-assembled structures can exhibit unique optical and electronic properties that are different from those of the individual molecules. For instance, the formation of J-aggregates or H-aggregates can lead to significant shifts in the absorption and emission spectra. The ability to control the self-assembly process is crucial for the bottom-up fabrication of nanostructured materials for various applications in organic electronics and photonics.

Applications in Analytical Chemistry and Separation Science

In the realm of analytical chemistry and separation science, the unique molecular architecture of this compound presents significant potential for the development of novel materials for the selective extraction and preconcentration of metal ions. The compound's bifunctional nature, featuring a chelating thiophene-2-carbaldehyde (B41791) head and a hydrophobic dodecyloxy tail, makes it an attractive candidate for the synthesis of specialized sorbents.

Functionalized Sorbents for Metal Ion Extraction

The strategic design of this compound allows for its application as a precursor to functionalized sorbents capable of selectively binding with metal ions. The core principle involves immobilizing this molecule onto a solid support, thereby creating a material that can efficiently extract target metals from aqueous solutions.

The thiophene ring, with its sulfur atom, is known to act as a soft Lewis base, showing a natural affinity for soft Lewis acid metal ions. This interaction can be the basis for the selective binding of heavy metal ions. Furthermore, the aldehyde group (-CHO) on the thiophene ring serves as a versatile reactive handle. It can readily undergo condensation reactions, most notably to form Schiff bases, which are a well-established class of chelating agents. The formation of Schiff bases by reacting the aldehyde with various amines introduces additional nitrogen donor atoms, which can significantly enhance the metal-binding capability and selectivity of the resulting ligand. Thiophene-derived Schiff bases have been shown to act as tridentate ligands, coordinating with metal ions through the azomethine nitrogen, a deprotonated group, and the sulfur atom of the thiophene ring. nih.govtandfonline.com

The long dodecyloxy chain imparts a significant hydrophobic character to the molecule. When immobilized on a solid support, this long alkyl chain can create a nonpolar microenvironment. This hydrophobicity can be advantageous in several ways. It can enhance the sorbent's stability in aqueous media and can also play a role in the preconcentration of metal ions by facilitating the partitioning of metal-ligand complexes from the aqueous phase to the sorbent phase.

The general approach to creating such a sorbent would involve grafting this compound, or a derivative thereof, onto a high-surface-area solid support like silica (B1680970) gel, cellulose, or a metal-organic framework (MOF). For instance, silica particles can be functionalized with amine groups, which can then react with the carbaldehyde of the thiophene derivative to form a stable, covalently bonded sorbent. tandfonline.com

While direct experimental data on the use of this compound as a functionalized sorbent for metal ion extraction is not extensively documented, the principles of coordination chemistry and material science strongly support its potential in this application. The combination of a proven metal-binding moiety (thiophene) and a versatile reactive group (carbaldehyde), along with a property-modifying long alkyl chain, provides a robust platform for designing the next generation of selective sorbents for analytical and separation processes.

| Component of this compound | Function in Metal Ion Extraction | Supporting Principle/Analogy |

| Thiophene Ring | Primary binding site for metal ions, particularly soft metals, through the sulfur atom. | Thiophene-functionalized metal-organic frameworks have been used for the removal of Pb²⁺ ions from water. rsc.org |

| Carbaldehyde Group | A reactive site for immobilization onto solid supports or for the synthesis of more complex chelating ligands (e.g., Schiff bases). | Thiophene-2-carbaldehyde has been used to modify mesoporous silica for the solid-phase extraction of palladium. |

| Dodecyloxy Chain | Imparts hydrophobicity, potentially enhancing sorbent stability and influencing the partitioning of metal complexes. | Long alkyl chains are known to improve the solubility and processability of organic electronic materials. acs.org |

Characterization Methodologies for 5 Dodecyloxy Thiophene 2 Carbaldehyde and Its Derivatives

Spectroscopic Techniques for Structural Elucidation

Spectroscopic techniques are fundamental in verifying the molecular structure by probing the interactions of the molecule with electromagnetic radiation.

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds in solution. It provides detailed information about the chemical environment of individual atoms.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information about the number, connectivity, and chemical environment of hydrogen atoms in a molecule. For the parent compound, thiophene-2-carbaldehyde (B41791), the protons on the thiophene (B33073) ring appear in the aromatic region. rsc.org The aldehyde proton is highly deshielded and appears as a singlet at approximately 9.95 ppm. rsc.org

For 5-(Dodecyloxy)thiophene-2-carbaldehyde, the spectrum would be more complex. The introduction of the electron-donating dodecyloxy group at the 5-position would shift the signals of the thiophene ring protons upfield compared to the unsubstituted parent compound. The long dodecyl chain would introduce a series of signals in the aliphatic region (typically 0.8-4.0 ppm).

Expected ¹H NMR Chemical Shifts for this compound:

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aldehyde (-CHO) | ~9.7 - 9.9 | Singlet (s) |

| Thiophene H-3 | ~7.6 - 7.8 | Doublet (d) |

| Thiophene H-4 | ~6.9 - 7.1 | Doublet (d) |

| Methylene (B1212753) (-O-CH₂) | ~4.0 - 4.2 | Triplet (t) |

| Methylene chain (-(CH₂)₁₀-) | ~1.2 - 1.8 | Multiplet (m) |

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. In thiophene-2-carbaldehyde, the carbonyl carbon of the aldehyde group gives a characteristic signal in the downfield region around 183.1 ppm. rsc.org The carbons of the thiophene ring typically resonate between 128 and 144 ppm. rsc.org

For this compound, the spectrum would include signals for the twelve carbons of the dodecyl chain in the aliphatic region (typically 14-70 ppm). The carbon atom of the thiophene ring attached to the oxygen atom (C-5) would be significantly shifted downfield due to the electronegativity of the oxygen.

Expected ¹³C NMR Chemical Shifts for this compound:

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

|---|---|

| Aldehyde (C=O) | ~182 - 185 |

| Thiophene C-5 (-O-C) | ~160 - 165 |

| Thiophene C-2 (-CHO-C) | ~144 - 147 |

| Thiophene C-3 | ~136 - 139 |

| Thiophene C-4 | ~115 - 118 |

| Methylene (-O-CH₂) | ~68 - 72 |

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FT-IR spectrum of thiophene-2-carbaldehyde shows a strong characteristic absorption band for the carbonyl (C=O) stretching of the aldehyde group around 1665 cm⁻¹. researchgate.net

In this compound, additional peaks would be present. The C-O-C stretching vibration of the ether linkage would appear in the 1050-1250 cm⁻¹ region. Strong absorptions corresponding to the C-H stretching of the long aliphatic dodecyl chain would be observed in the 2850-2960 cm⁻¹ range.

Key FT-IR Vibrational Frequencies:

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aldehyde C-H | Stretch | ~2820 and ~2720 |

| Alkyl C-H | Stretch | 2850 - 2960 |

| Aldehyde C=O | Stretch | ~1660 - 1680 |

| Thiophene C=C | Stretch | ~1400 - 1550 |

| Ether C-O-C | Stretch | ~1050 - 1250 |

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Conjugated systems, such as the one in thiophene-2-carbaldehyde, exhibit characteristic absorption bands. The parent compound, thiophene-2-carbaldehyde, displays a primary absorption band around 260-280 nm. nii.ac.jp This is attributed to the π → π* transition within the conjugated system of the thiophene ring and the carbonyl group.

The presence of the electron-donating dodecyloxy group at the 5-position in this compound is expected to cause a bathochromic shift (a shift to a longer wavelength) of the absorption maximum (λ_max) due to the extension of the conjugated system through the lone pairs on the oxygen atom.

Expected UV-Vis Absorption Data:

| Compound | Solvent | λ_max (nm) |

|---|---|---|

| Thiophene-2-carbaldehyde | Hexane/Ethanol (B145695) | ~260-280 nii.ac.jp |

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound. For thiophene-2-carbaldehyde, the molecular ion peak [M]⁺ would be observed at an m/z of approximately 112. nih.gov

For this compound (C₁₇H₂₈O₂S), the calculated molecular weight is 296.18. Therefore, in its mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z ≈ 296. High-Resolution Mass Spectrometry (HRMS) would be able to confirm the elemental composition with high accuracy. Common fragmentation patterns would involve the loss of the dodecyl chain or parts of it.

Expected Mass Spectrometry Data:

| Compound | Formula | Calculated Molecular Weight | Expected [M]⁺ Peak (m/z) |

|---|---|---|---|

| Thiophene-2-carbaldehyde | C₅H₄OS | 112.15 | 112 nih.gov |

Morphological and Microstructural Analysis

While the spectroscopic techniques described above are used to characterize the molecule itself, microscopic techniques are employed to analyze the solid-state structure and surface morphology of materials and derivatives derived from it, such as polymers.

Scanning Electron Microscopy (SEM) is a surface imaging technique that uses a focused beam of electrons to generate images of a sample's surface topography. This technique is not applicable to the this compound molecule itself but is highly relevant for characterizing its polymeric derivatives.

For instance, polymers synthesized from thiophene-2-carbaldehyde have been studied using SEM. These studies reveal the morphology of the resulting polymer powder. One study on poly(thiophene-2-carbaldehyde) showed that the polymer consists of globular or spherical particles that aggregate into clusters. journalskuwait.org The particle diameters were observed to be in the nanometer range, with an average diameter around 121 nm. journalskuwait.org It is expected that polymers derived from this compound would exhibit similar particulate morphologies, although the long dodecyloxy side chains could influence the packing and solubility of the polymer, potentially leading to different surface textures or particle sizes.

Atomic Force Microscopy (AFM)

Atomic Force Microscopy (AFM) is a high-resolution surface imaging technique used to characterize the morphology and topography of thin films derived from this compound. This method is essential for optimizing film deposition processes and understanding how molecular packing influences the electronic properties of the material.

In a typical application, a solution of a polymer or oligomer based on the thiophene derivative is deposited onto a substrate, such as silicon dioxide (SiO₂), via methods like spin-coating or physical vapor deposition. AFM is then used to analyze the resulting film's surface. The analysis reveals critical information about the film's homogeneity, the presence of crystalline domains, and surface roughness.

For instance, studies on similar alkoxy-substituted benzothiophene (B83047) derivatives demonstrate that AFM can reveal detailed morphological features. ulb.ac.be Thin films often exhibit a terraced structure, with islands forming on top of a continuous molecular layer. Height profiles extracted from AFM images can determine the step height between these terraces, which often corresponds to the length of a single molecule, providing insights into the molecular orientation (e.g., upright or tilted) relative to the substrate. ulb.ac.be

The morphology of these films can be significantly influenced by processing conditions like substrate temperature during deposition and post-deposition thermal annealing. AFM imaging can track changes from a laterally homogeneous morphology to the formation of large, multi-layered mounds, a characteristic of film dewetting at elevated temperatures. ulb.ac.be

Quantitative analysis of the surface is achieved by measuring various roughness parameters. researchgate.net These parameters provide a statistical description of the surface texture.

| Kurtosis (Rₖᵤ) | A measure of the "peakedness" or sharpness of the surface height distribution. | Describes the shape of the height distribution curve. |

This table is generated based on established AFM analysis methodologies. researchgate.net

Dynamic Light Scattering (DLS) for Nanoparticle Characterization

Dynamic Light Scattering (DLS) is a non-invasive technique used to determine the size distribution of small particles and macromolecules in suspension. For derivatives of this compound formulated into nanoparticles for applications such as organic electronics or drug delivery, DLS is an indispensable tool for quality control and characterization. The technique works by measuring the time-dependent fluctuations in the intensity of scattered light that arise from the Brownian motion of the particles. asianpubs.org

The primary outputs of a DLS measurement are the mean hydrodynamic diameter (Z-average) and the Polydispersity Index (PDI). The hydrodynamic diameter is the size of a hypothetical hard sphere that diffuses at the same rate as the particle being measured. The PDI is a dimensionless measure of the broadness of the size distribution; values below 0.1 are typically indicative of a highly monodisperse (uniform) sample, whereas values above 0.7 suggest a very broad size distribution. ulb.ac.be

Table 2: Typical Data Obtained from DLS Analysis of Nanoparticle Suspensions

| Parameter | Symbol | Typical Value Range | Interpretation |

|---|---|---|---|

| Mean Hydrodynamic Diameter | Z-average | 1 - 1000 nm | The intensity-weighted average hydrodynamic size of the particle population. |

| Polydispersity Index | PDI | 0.01 - 1.0 | A measure of the width of the particle size distribution. |

| Zeta Potential | ζ | -100 to +100 mV | Indicates the magnitude of the electrostatic charge on the particle surface, which is a key predictor of colloidal stability. |

This table outlines the typical parameters measured by DLS for nanoparticle characterization, based on established principles of the technique. ulb.ac.beasianpubs.org

By analyzing the correlation function of the scattered light intensity, the diffusion coefficients of the particles can be calculated, which are then related to the hydrodynamic size via the Stokes-Einstein equation. DLS is crucial for assessing the stability of a nanoparticle suspension over time, as any aggregation or agglomeration of particles will lead to a significant increase in the measured hydrodynamic diameter. acs.org

Electrochemical Characterization (e.g., Cyclic Voltammetry)

Electrochemical methods, particularly Cyclic Voltammetry (CV), are vital for probing the electronic properties of this compound and its polymeric derivatives. CV involves scanning the potential of an electrode and measuring the resulting current, providing information about the oxidation and reduction processes of the material.

This characterization is fundamental for applications in organic electronics, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs), as it allows for the determination of key energy levels. The onset potentials for oxidation (Eₒₓ) and reduction (EᵣₑᏧ) can be used to estimate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, respectively. These values are critical for predicting charge injection/extraction efficiency and the open-circuit voltage of a photovoltaic device.

Studies on alkoxy-substituted thiophenes show that they undergo oxidation at specific potentials. For example, the electrochemical oxidation of 2',5'-dibutyloxy-3-phenylthiophene reveals at least three distinct anodic (oxidation) peaks, indicating multiple electron transfer processes. aau.edu.et

Table 3: Example Electrochemical Data for an Alkoxy-Substituted Thiophene Derivative

| Process | Peak Potential (V vs. reference electrode) |

|---|---|

| First Anodic Oxidation | ~1.05 |

| Second Anodic Oxidation | ~1.47 |

| Third Anodic Oxidation | ~1.91 |

Data adapted from the electrochemical study of 2',5'-dibutyloxy-3-phenylthiophene. aau.edu.et

Furthermore, CV is extensively used to monitor the electropolymerization of thiophene monomers onto an electrode surface. researchgate.net During successive potential cycles, the growth of a conductive polymer film is observed as an increase in the peak currents of the redox waves. The shape of the cyclic voltammogram provides insights into the polymer's electrochemical stability, reversibility, and charge storage capacity. For instance, the polymerization of thiophene typically shows an onset of current around 1.3 V in the anodic scan, which indicates the oxidation and subsequent coupling of monomer units. researchgate.net The stability of the resulting polymer film can be assessed by subjecting it to multiple redox cycles and observing any decrease in the current response. researchgate.net

Future Research Directions and Perspectives

Rational Design of Next-Generation Thiophene-Based Materials

The rational design of novel materials derived from 5-(dodecyloxy)thiophene-2-carbaldehyde is a cornerstone of future research. The dodecyloxy group provides significant opportunities for tuning the optoelectronic and self-assembly properties of resulting materials. Future work will likely focus on systematically varying the length and branching of the alkoxy chain to gain precise control over solubility, morphology, and intermolecular interactions. This approach is critical for optimizing the performance of organic semiconductors in devices like organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). acs.orgacs.org

Furthermore, the aldehyde functionality serves as a versatile anchor for the introduction of various electron-donating or electron-accepting moieties. This allows for the creation of a diverse library of donor-acceptor (D-A) type molecules with tailored electronic properties. taylorfrancis.com The strategic placement of different functional groups will be guided by the goal of modulating the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, thereby fine-tuning the bandgap and charge transport characteristics. mdpi.com The insights gained from such systematic studies will be instrumental in developing next-generation materials for high-performance organic electronics. researchgate.net

Exploration of Novel Synthetic Pathways

While established methods for the synthesis of this compound exist, the exploration of more efficient, sustainable, and scalable synthetic routes remains a key objective. Future research is expected to focus on the development of novel catalytic systems, such as metal-free and microwave-assisted reactions, to improve yields and reduce environmental impact. organic-chemistry.orgnih.gov The development of one-pot synthesis procedures starting from readily available precursors will also be a significant area of investigation, aiming to streamline the production of this important intermediate. nih.gov

Moreover, the aldehyde group of this compound is a gateway to a vast array of chemical transformations. Future synthetic efforts will undoubtedly explore its reactivity in a wider range of condensation, cross-coupling, and multicomponent reactions to construct complex and functional architectures. This includes the synthesis of novel oligomers and polymers with well-defined structures and properties, which are essential for advanced material applications. researchgate.net

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Microwave-Assisted Synthesis | Reduced reaction times, higher yields, solvent-free conditions | Optimization of reaction parameters for scalability and efficiency. organic-chemistry.org |

| Metal-Free Catalysis | Lower cost, reduced toxicity, and environmental impact | Development of novel organocatalysts for the synthesis of thiophene (B33073) derivatives. |

| One-Pot Reactions | Increased efficiency, reduced waste, and purification steps | Design of tandem reaction sequences starting from simple precursors. nih.gov |

| Flow Chemistry | Precise control over reaction conditions, improved safety, and scalability | Adaptation of existing synthetic routes to continuous flow processes. |

Advanced Computational Studies for Predictive Material Design

Advanced computational studies, particularly those employing Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), will play an increasingly vital role in the predictive design of materials based on this compound. acs.orgresearchgate.net These theoretical calculations can provide deep insights into the geometric and electronic structures of novel derivatives before their synthesis, thereby guiding experimental efforts towards the most promising candidates. nih.gov

Future computational work will likely focus on several key areas. Firstly, modeling the influence of the dodecyloxy chain on the molecular conformation and intermolecular packing will be crucial for understanding and predicting the solid-state properties of these materials. mdpi.com Secondly, accurate prediction of HOMO-LUMO energy levels, absorption spectra, and charge transport properties will be essential for designing materials with specific optoelectronic characteristics. mdpi.com Finally, computational screening of virtual libraries of derivatives will accelerate the discovery of new materials with enhanced performance for targeted applications. The synergy between computational prediction and experimental validation will be paramount in the rapid development of next-generation thiophene-based materials.

Emerging Applications in Interdisciplinary Fields

The unique properties of materials derived from this compound are expected to drive their application in a variety of emerging interdisciplinary fields. In the realm of organic electronics, there is significant potential for their use in flexible displays, wearable sensors, and transparent solar cells. taylorfrancis.comresearchgate.net The tunability of their electronic properties makes them attractive candidates for the active layer in these devices.

Q & A

Q. What are the common synthetic routes for introducing the dodecyloxy group into thiophene-2-carbaldehyde derivatives?

The dodecyloxy group is typically introduced via nucleophilic substitution or Williamson ether synthesis. For example, alkylation of 5-hydroxythiophene-2-carbaldehyde with 1-bromododecane in the presence of a base (e.g., K₂CO₃) under reflux in a polar aprotic solvent (e.g., DMF) can yield the target compound. Purification often involves column chromatography using silica gel and hexane/ethyl acetate gradients .

Q. How can researchers verify the purity and structural integrity of 5-(Dodecyloxy)thiophene-2-carbaldehyde after synthesis?

Key methods include:

- Nuclear Magnetic Resonance (NMR): Confirm the presence of the dodecyloxy chain via characteristic proton signals (e.g., δ ~4.0 ppm for –OCH₂– and δ ~0.8–1.5 ppm for alkyl chain protons) .

- High-Resolution Mass Spectrometry (HRMS): Validate the molecular ion peak matching the exact mass of the compound .

- Infrared (IR) Spectroscopy: Identify the aldehyde carbonyl stretch (~1700 cm⁻¹) and ether C–O–C vibrations (~1250 cm⁻¹) .

Q. What solvent systems are optimal for recrystallizing this compound?

Due to its hydrophobic dodecyl chain, mixed solvents like ethanol/water or acetone/hexane are effective. Slow evaporation at reduced temperatures (4°C) enhances crystal formation .

Advanced Research Questions

Q. How can competing reaction pathways (e.g., over-oxidation or polymerization) be minimized during functionalization of the thiophene ring?

- Controlled Reaction Conditions: Use low temperatures (0–5°C) and inert atmospheres to suppress side reactions. For example, chloromethylation reactions may require strict control of HCl gas flow to avoid oligomerization .

- Protective Groups: Temporarily protect the aldehyde moiety with acetal groups during harsh reactions to prevent unwanted oxidation .

Q. What role does this compound play in designing organic electronic materials (e.g., solar cells or sensors)?

The compound serves as a π-conjugated building block for donor-acceptor (D-A) chromophores. Its aldehyde group enables condensation with electron-deficient units (e.g., cyanoacetic acid) to form push-pull dyes, enhancing light absorption and charge transport in photovoltaic devices . Computational studies (DFT/TD-DFT) can predict HOMO-LUMO gaps and optimize molecular design .

Q. How can researchers resolve discrepancies in spectroscopic data (e.g., unexpected splitting in NMR signals)?

- Variable Temperature NMR: Detect dynamic processes (e.g., rotational isomerism) by analyzing signal coalescence at elevated temperatures.

- 2D NMR Techniques (COSY, NOESY): Assign overlapping peaks and confirm spatial proximity of protons .

Q. What strategies are effective for controlling polymerization during the synthesis of oligomers or polymers derived from this compound?

Q. How do steric effects from the dodecyloxy group influence the reactivity of the aldehyde functionality in cross-coupling reactions?

The bulky dodecyloxy group may hinder access to the aldehyde in Pd-catalyzed reactions (e.g., Suzuki coupling). Pre-functionalization with directing groups (e.g., boronic esters) or using high-pressure conditions can improve yields .

Data Analysis and Contradictions

Q. How should researchers address conflicting reports on the oxidative stability of thiophene-2-carbaldehyde derivatives?

- Controlled Oxidation Studies: Compare results under varying conditions (e.g., H₂O₂ in acetic acid vs. KMnO₄ in basic media). shows sulfoxide/sulfone formation during oxidation, which may depend on reaction time and oxidant strength .

- Electrochemical Analysis: Use cyclic voltammetry to quantify oxidation potentials and identify stable intermediates .

Q. What computational tools are recommended for modeling the supramolecular packing of this compound in crystal structures?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.